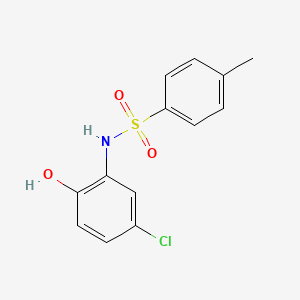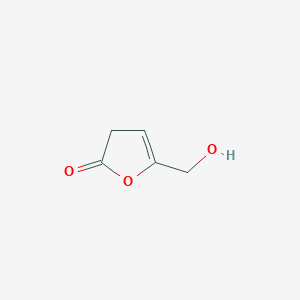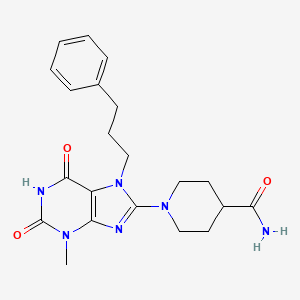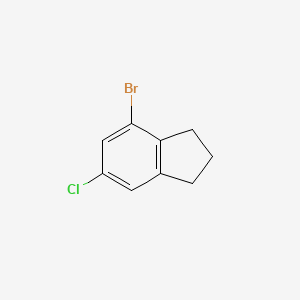
N-(3-Acetyl-2-methyl-benzofuran-5-yl)-4-chloro-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-Acetyl-2-methyl-benzofuran-5-yl)-4-chloro-benzenesulfonamide, also known as AMBS, is a compound that has gained attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Enzyme Inhibition
One of the prominent applications of sulfonamide derivatives is in the inhibition of human carbonic anhydrase (hCA) isoenzymes. These enzymes are crucial for various physiological processes, and their inhibitors can have therapeutic applications. For instance, sulfonamide derivatives synthesized through microwave irradiation showed potent inhibitory effects against hCA I and II isoenzymes, indicating their potential as therapeutic agents (Gul et al., 2016).
Anticancer Activity
Several studies have focused on the synthesis and evaluation of sulfonamide derivatives for their anticancer activity. Novel sulfonamide compounds have been synthesized and tested against various cancer cell lines, including HepG2 and MCF-7, demonstrating promising antitumor activity. Some compounds have shown selectivity toward certain cancer cells, highlighting their potential in cancer therapy (Ş. Küçükgüzel et al., 2013).
Antimicrobial and Anti-HIV Activity
Research into sulfonamide derivatives has also extended to antimicrobial and anti-HIV activities. Novel benzenesulfonamides bearing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antimicrobial and anti-HIV effectiveness. These studies provide a basis for further investigation into these compounds as potential therapeutic agents for infectious diseases (R. Iqbal et al., 2006).
Drug Metabolism and Selectivity
The selectivity of certain herbicides and pharmaceuticals can be attributed to the ability of target organisms to metabolize sulfonamide derivatives. Studies have shown that tolerant plants and animals can metabolize these compounds into inactive products, contributing to the selectivity of drugs and herbicides. This has implications for the development of selective agrochemicals and therapeutic agents (P. Sweetser et al., 1982).
properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S/c1-10(20)17-11(2)23-16-8-5-13(9-15(16)17)19-24(21,22)14-6-3-12(18)4-7-14/h3-9,19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXTSNELCPLMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1-adamantyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B2397203.png)


![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2397206.png)
![Ethyl 4-[(2,6-dioxopiperidin-3-yl)carbamoyl]-1,3-thiazole-2-carboxylate](/img/structure/B2397208.png)





![N-(4-acetylphenyl)-2-[(8-chloro-4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetamide](/img/structure/B2397222.png)

![[(2R,3R)-3-Phenylazetidin-2-yl]methanol;hydrochloride](/img/structure/B2397224.png)